molecular formula C17H19FN2O2S B2748766 2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034541-19-8

2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

Cat. No.: B2748766
CAS No.: 2034541-19-8
M. Wt: 334.41
InChI Key: WMUHOCPKXMNUTF-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a furan ring, and a thiomorpholine moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the thiomorpholine moiety: This step involves the reaction of a thiomorpholine derivative with an appropriate electrophile.

    Coupling with benzamide: The final step involves coupling the synthesized intermediate with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or reduced benzamide derivatives.

    Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
  • 2-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide
  • 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Uniqueness

2-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-15-4-2-1-3-14(15)17(21)19-11-16(13-5-8-22-12-13)20-6-9-23-10-7-20/h1-5,8,12,16H,6-7,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUHOCPKXMNUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CC=C2F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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